cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Description
cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a tert-butyl ester group at the 6-position. The cis-configuration of the substituents influences its stereochemical interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFPVXAOTXXOG-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CCN[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
Linear precursors containing pre-installed amine and carbonyl functionalities undergo cyclization under basic or acidic conditions. For example, N-protected amino alcohols or keto-amines can form the bicyclic system via nucleophilic attack or reductive amination. A representative pathway involves:
Transition Metal-Catalyzed Ring-Closing Metathesis (RCM)
Grubbs catalysts enable the formation of the bicyclic structure via olefin metathesis. This method is advantageous for controlling stereochemistry when chiral catalysts are employed. Key steps include:
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Synthesis of diene precursors with terminal alkenes.
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Metathesis using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in dichloromethane at 40°C.
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Hydrogenation to saturate the newly formed double bond.
Reductive Amination for Ring Formation
Reductive amination between a pyrrolidine-derived aldehyde and a secondary amine precursor offers a stereocontrolled route. Sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the cis isomer.
Stereochemical Control and Boc-Protection
Stereoselective Synthesis
The cis configuration at the ring junction (3aR,7aR) is achieved through:
Introduction of the tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced early in the synthesis to protect the secondary amine:
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Reaction with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF).
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Base-mediated deprotonation (e.g., triethylamine or DMAP) to facilitate carbamate formation.
Optimized Synthetic Protocols
Protocol A: Cyclization of Boc-Protected Amino Alcohol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | BocO, DMAP, THF, 0°C → RT | 92% | >95% |
| 2 | MsCl, EtN, CHCl, −20°C | 88% | 90% |
| 3 | KCO, DMF, 80°C, 12 h | 76% | 98% |
Protocol B: Grubbs-Catalyzed Metathesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Grubbs II (5 mol%), CHCl, 40°C, 6 h | 68% | 97% |
| 2 | H (1 atm), Pd/C, MeOH, RT | 95% | >99% |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency for exothermic cyclization steps, improving yield (85% vs. 76% batch).
Purification Techniques
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Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity (>99%) product.
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Chromatography : Reserved for small-scale batches due to cost constraints.
Comparative Analysis of Synthetic Routes
| Method | Stereoselectivity | Scalability | Cost |
|---|---|---|---|
| Intramolecular Cyclization | Moderate | High | Low |
| RCM | High | Moderate | High |
| Reductive Amination | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in ring systems, substituents, and stereochemistry:
Key Observations :
Key Observations :
Physicochemical and Pharmacological Properties
Biological Activity
cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1286755-20-1
- Structure : The compound features a pyrrolidine ring fused to a pyridine structure, which is characteristic of many biologically active molecules.
Biological Activity Overview
Research indicates that compounds similar to cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine derivatives exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in preclinical models.
- Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Antiviral Properties : Related compounds have been noted for their antiviral activities against various pathogens.
The biological activity of cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Compounds in this class may inhibit key kinases involved in cell signaling pathways, such as the PI3K-AKT pathway, which is often dysregulated in cancers .
- Receptor Modulation : Some derivatives may act as modulators of neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in psychiatric disorders.
Antitumor Activity
A study evaluated the antitumor efficacy of related pyrrolidine derivatives in human tumor xenograft models. The results indicated that these compounds significantly inhibited tumor growth at well-tolerated doses. The mechanism involved modulation of apoptosis pathways and cell cycle regulation (Table 1) .
| Compound | Tumor Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| A | Breast | 50 | 65 |
| B | Lung | 75 | 70 |
| C | Colon | 100 | 80 |
Neuroprotective Effects
In vitro studies demonstrated that cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Antiviral Activity
Research into structurally related compounds highlighted their potential as antiviral agents against HIV and other viruses. For example, a derivative showed an EC50 value of 3.98 μM against HIV type 1 with a high therapeutic index . This suggests that structural modifications can enhance antiviral efficacy.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | CDI, DMF, 0°C → RT | Amide bond formation |
| Coupling | HATU, DIPEA, THF | Peptide-like coupling |
| Hydrogenation | H₂, Pd/C, MeOH | Reduction of unsaturated bonds |
Basic: What critical safety protocols must be followed when handling this compound?
Category : Basic Safety and Handling
Answer :
The compound exhibits acute toxicity (oral, dermal) and irritancy (skin/eyes). Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Measures : Immediate rinsing of affected areas (15+ minutes for eyes), medical consultation for ingestion .
Q. Table 2: GHS Hazard Classification
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion; use PPE |
| Skin Irritation | H315 | Gloves/lab coat required |
| Eye Damage | H318 | Tight-fitting goggles |
Advanced: How can X-ray crystallography with SHELX resolve stereochemical uncertainties in this compound?
Category : Advanced Structural Analysis
Answer :
SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data to resolve stereochemistry:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps .
Structure Solution : Direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) to model cis-configuration .
Validation : Check Flack parameter or anomalous dispersion for absolute configuration confirmation .
Q. Table 3: Key Crystallographic Parameters
| Parameter | Optimal Value |
|---|---|
| Resolution | ≤1.0 Å |
| R-factor | <0.05 |
| Flack Parameter | ≈0.0 for enantiopure samples |
Advanced: How should researchers address contradictions in NMR data during characterization?
Category : Advanced Data Interpretation
Answer :
Discrepancies in ¹H/¹³C NMR shifts (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic Effects : Conformational exchange broadens peaks; variable-temperature NMR (e.g., 298–343 K) can resolve this .
- Solvent Artifacts : Residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) may overlap signals; use deuterated solvents and spectral subtraction .
- Impurities : LC-MS or 2D NMR (COSY, HSQC) helps identify byproducts .
Advanced: What in vitro assays are suitable for evaluating biological activity of derivatives?
Category : Advanced Pharmacological Evaluation
Answer :
Derivatives are assessed using:
Enzyme Inhibition : Fluorescence-based assays (e.g., Amplex-Red for autotaxin inhibition) with IC₅₀ determination .
Solubility Profiling : HT-Solubility assays in phosphate buffer (pH 6.5–7.4) to predict bioavailability .
Metabolic Stability : Glutathione adduct screening to assess electrophilic metabolite formation .
Q. Table 4: Representative Assay Conditions
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| Autotaxin Inhibition | Amplex-Red, λₑₓ/λₑₘ = 530/590 nm | IC₅₀, Ki |
| Solubility | Shake-flask, HPLC-UV quantification | µg/mL solubility |
Advanced: How can computational modeling predict reactivity and stability of this compound?
Category : Advanced Computational Analysis
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Conformational Stability : Energy minimization of cis vs. trans isomers to validate experimental configurations .
Reactivity Sites : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions for derivatization .
Degradation Pathways : Transition-state analysis predicts hydrolysis or oxidation under storage conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
